Hexanamide, 2,6-diamino-4-fluoro- is a compound that belongs to the class of organic compounds known as alpha amino acid amides. It is characterized by its unique structure and properties, making it a subject of interest in various scientific fields. This compound is identified by its chemical formula and has a molecular weight of approximately 146.21 g/mol. It is also recognized by its DrugBank Accession Number DB03988, indicating its relevance in pharmaceutical research.
The compound can be synthesized through various methods, as detailed in scientific literature and patents. Its classification as an alpha amino acid amide places it within a broader category of organic compounds that include amino acids and their derivatives.
The synthesis of Hexanamide, 2,6-diamino-4-fluoro-, typically involves multi-step chemical reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to yield the desired product.
Hexanamide, 2,6-diamino-4-fluoro- features a hexane backbone with amino groups at positions 2 and 6, a fluoro substituent at position 4, and an amide functional group. The structural formula can be represented as follows:
Hexanamide, 2,6-diamino-4-fluoro-, can undergo various chemical reactions typical of amides:
The reaction mechanisms often involve nucleophilic attack by the amino groups on electrophilic centers in acyl chlorides or other reactive intermediates.
The mechanism of action for Hexanamide, 2,6-diamino-4-fluoro-, particularly in biological contexts, involves its interaction with specific receptors or enzymes. As an amino acid derivative, it may play roles in metabolic pathways or act as a substrate for enzymatic reactions.
While specific data on its mechanism is limited, similar compounds often function through modulation of metabolic processes or inhibition of certain enzymatic activities.
Hexanamide, 2,6-diamino-4-fluoro-, has potential applications in:
CYP1A1-activated prodrugs represent a strategic approach to circumvent chemoresistance in breast cancer by exploiting differential enzyme expression between malignant and healthy tissues. Cytochrome P450 1A1 (CYP1A1) is significantly overexpressed in tumors such as breast, lung, and digestive tract cancers but exhibits minimal activity in corresponding healthy tissues [2] [6]. This enzymatic disparity enables selective intratumoral bioactivation of prodrugs like 2,6-diamino-4-fluoro-hexanamide derivatives, minimizing off-target toxicity. The molecular mechanism involves CYP1A1-catalyzed oxidative N-dealkylation or hydroxylation, generating cytotoxic metabolites that disrupt essential cellular processes (e.g., microtubule dynamics or DNA integrity) exclusively within cancer cells [5] [6].
This targeting strategy addresses key limitations of conventional chemotherapeutics:
Table 1: Key CYP1A1-Activated Prodrug Classes and Their Mechanisms
Prodrug Class | Bioactivation Mechanism | Cytotoxic Metabolite | Primary Antitumor Action |
---|---|---|---|
Benzothiazoles (e.g., Phortress) | Oxidative activation to electrophilic species | DNA-reactive intermediates | DNA adduct formation, apoptosis |
PAIB-SOs/PYRAIB-SOs | N-Dealkylation via C-hydroxylation | Antimitotic sulfonates (PIB-SOs) | Microtubule disruption, G2/M arrest |
Aminoflavones | Demethylation and deamination | DNA-intercalating agents | DNA strand breaks, topoisomerase inhibition |
The hexanamide scaffold, exemplified by Phortress (5F-203), was structurally optimized to enhance metabolic stability, solubility, and tumor-selective activation. Key modifications addressed critical pharmacodynamic and pharmacokinetic limitations:
Table 2: Impact of Structural Modifications on Hexanamide-Based Prodrugs
Modification | Compound Example | Pharmacological Improvement | Biological Consequence |
---|---|---|---|
C5-Fluorination | 5F-203 (Phortress) | Resistance to CYP-mediated deactivation | ↑ DNA adducts in CYP1A1+ tumors (e.g., MCF7) |
Lysyl-amide linkage | Phortress | ↑ Water solubility; parenteral formulation viability | Enables clinical IV dosing |
N-3 Pentyl extension | CEU-938 (PAIB-SO) | ↑ Metabolic stability (t₁/₂: 21.5 h vs. ≤6 h for butyl) | Sustained tumor growth inhibition in xenografts |
Pyridinyl replacement | PYRAIB-SOs | ↑ Solubility (625-fold via HCl salts) | Enhanced bioavailability and dosing flexibility |
The evolution of CYP1A1-activated prodrugs began with benzothiazoles like DF 203, discovered in 1995. Despite potent antitumor activity, its clinical potential was limited by rapid oxidative metabolism. This led to the development of 5F-203 (Phortress), a fluorinated derivative with enhanced metabolic stability and selective bioactivation via the AhR/CYP1A1 pathway. Phortress enters cells, binds the aryl hydrocarbon receptor (AhR), induces CYP1A1 transcription, and is metabolized to electrophilic species forming DNA adducts [4] [10]. However, Phase I trials revealed challenges with toxicity profiles, prompting research into alternative scaffolds [6] [10].
PAIB-SOs emerged as next-generation antimitotic prodrugs with a distinct mechanism. Unlike DNA-damaging benzothiazoles, PAIB-SOs like CEU-934 and CEU-938 undergo CYP1A1-mediated N-dealkylation to yield phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs). These metabolites inhibit tubulin polymerization at the colchicine-binding site, arresting cells in G2/M phase without significant DNA damage [2] [6]. Advances include:
This progression highlights a strategic shift from DNA-targeting to antimitotic prodrugs, leveraging shared CYP1A1 bioactivation for tumor-selective cytotoxicity while diversifying therapeutic mechanisms to overcome resistance.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3